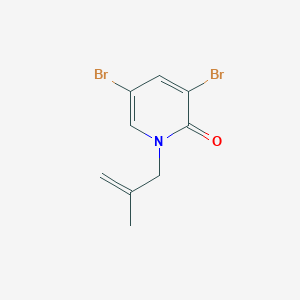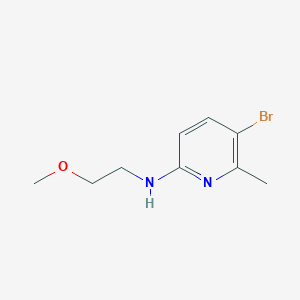![molecular formula C8H11BrN2O B6631319 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol, also known as BME, is a chemical compound with potential applications in scientific research. It is a pyridine derivative with a hydroxyl group and an amino group attached to the pyridine ring. BME has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol's mechanism of action is not fully understood, but it is believed to involve the formation of metal complexes with the pyridine ring. These complexes can then interact with biological molecules, such as enzymes and proteins, leading to various physiological effects.
Biochemical and Physiological Effects:
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol has been shown to have several biochemical and physiological effects, including the ability to inhibit enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It can also induce cell death in cancer cells and inhibit the growth of tumors in animal models. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol has been found to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol's advantages for lab experiments include its fluorescent properties, which make it useful for detecting metal ions in biological samples. It is also relatively easy to synthesize and purify, making it accessible for researchers. However, 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol's limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Zukünftige Richtungen
There are several future directions for research on 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol, including its potential as an anticancer agent and its ability to inhibit enzymes involved in inflammation. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol's potential as a fluorescent probe for detecting metal ions in biological samples also warrants further investigation.
Synthesemethoden
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol can be synthesized using different methods, including the reaction of 2-amino-5-bromo-6-methylpyridine with ethylene oxide in the presence of a base, such as sodium hydroxide. The resulting product is then purified by recrystallization or chromatography. Other methods involve the use of different reagents and solvents.
Wissenschaftliche Forschungsanwendungen
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol has several potential applications in scientific research, including as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological samples. It can also be used as a ligand for metal complexes and as a building block for the synthesis of other compounds. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol has been studied for its potential as an anticancer agent and for its ability to inhibit enzymes involved in inflammation.
Eigenschaften
IUPAC Name |
2-[(5-bromo-6-methylpyridin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6-7(9)2-3-8(11-6)10-4-5-12/h2-3,12H,4-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBTCGVPKYYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)



![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)


